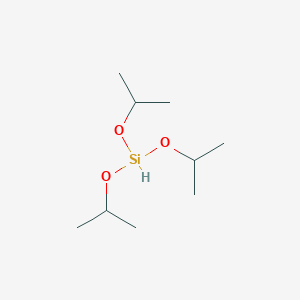
Tris(propan-2-yloxy)silane
Übersicht
Beschreibung
C9H22O3Si . This compound is characterized by its three isopropoxy groups attached to a central silicon atom. It is a colorless liquid with a density of approximately 0.8565 g/cm³ and a boiling point of 35°C at 5 mmHg .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(propan-2-yloxy)silane is typically synthesized by reacting trichloromethylsilane with isopropanol (2-propanol). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The trichloromethylsilane is slowly added dropwise to isopropanol, and the reaction mixture is maintained at a temperature between room temperature and 60°C. After the reaction is complete, the product is purified through distillation, reduced pressure, or extraction methods .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced distillation techniques and inert gas environments are crucial to maintaining the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(propan-2-yloxy)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts slowly with moisture or water to form silanols and isopropanol.
Oxidation: Can be oxidized under specific conditions to form siloxanes.
Substitution: Can participate in substitution reactions where the isopropoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water or moisture.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or ozone.
Substitution: Involves reagents like halogens or other nucleophiles.
Major Products:
Hydrolysis: Produces silanols and isopropanol.
Oxidation: Forms siloxanes.
Substitution: Results in various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tris(propan-2-yloxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.
Industry: Utilized as a raw material in the production of surfactants and lubricants.
Wirkmechanismus
The mechanism of action of tris(propan-2-yloxy)silane involves its ability to form strong bonds with various substrates through its silicon atom. The isopropoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds. This property makes it useful in surface modification and the formation of stable silicon-containing compounds .
Vergleich Mit ähnlichen Verbindungen
Triisopropylsilane: Similar in structure but with different functional groups.
Triethoxysilane: Contains ethoxy groups instead of isopropoxy groups.
Trimethoxysilane: Contains methoxy groups instead of isopropoxy groups.
Uniqueness: Tris(propan-2-yloxy)silane is unique due to its specific isopropoxy groups, which provide distinct reactivity and properties compared to other similar silanes. Its ability to form stable siloxane bonds and its use in various applications make it a valuable compound in both research and industry .
Eigenschaften
IUPAC Name |
tri(propan-2-yloxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O3Si/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9,13H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGABXROLARSPEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[SiH](OC(C)C)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















